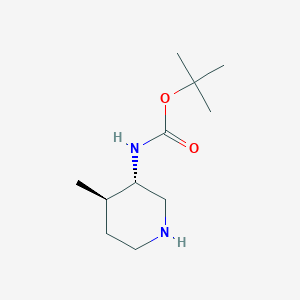![molecular formula C9H8BrN3O B1442387 [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1249756-52-2](/img/structure/B1442387.png)
[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a bromophenyl group attached to the triazole ring, which is further connected to a methanol group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Mechanism of Action
Target of Action
The primary targets of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol are currently unknown. The compound could potentially interact with a variety of cellular components, including receptors, enzymes, ion channels, and other proteins . The specific role of these targets would depend on their function within the cell and the overall physiological context .
Mode of Action
Like many drugs, it likely works by binding to its target(s) and modulating their activity . This could involve enhancing or inhibiting the function of the target, leading to changes in downstream signaling pathways and ultimately altering cellular behavior .
Biochemical Pathways
Without specific information on the targets of this compound, it’s challenging to identify the exact biochemical pathways it might affect. For example, if the compound were to bind to an enzyme, it could alter the enzyme’s activity and thus change the levels of its substrates or products .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of this compound would depend on its mode of action and the specific targets it interacts with. These effects could range from changes in gene expression or protein activity to alterations in cell signaling, growth, or survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors could include temperature, pH, and the presence of other molecules that might interact with the compound . Additionally, the compound’s action could be affected by the specific physiological environment within the body, such as the presence of other drugs, the patient’s metabolic state, and variations in target expression among different tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The bromophenyl group is introduced via a bromination reaction, and the methanol group is added through a subsequent reduction step.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the azide and alkyne precursors, the cycloaddition reaction, and the purification of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromophenyl group can undergo reduction to form the corresponding phenyl group.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: 4-bromobenzaldehyde or 4-bromobenzoic acid.
Reduction: 4-bromophenylmethane.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Biology: In biological research, [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol is studied for its potential antimicrobial and antifungal properties. Triazole derivatives are known to inhibit the growth of various pathogens by interfering with their metabolic pathways.
Medicine: The compound is investigated for its potential use in drug development. Triazole-based compounds have shown promise as antifungal, antibacterial, and anticancer agents. The bromophenyl group enhances the compound’s ability to interact with biological targets.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.
Comparison with Similar Compounds
- [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
- [1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
- [1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Comparison: Compared to its analogs, [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol exhibits unique properties due to the presence of the bromine atom. Bromine is larger and more polarizable than chlorine, fluorine, or methyl groups, which can influence the compound’s reactivity and binding interactions. The bromophenyl group also enhances the compound’s ability to participate in halogen bonding, a type of non-covalent interaction that can be exploited in drug design and materials science.
Properties
IUPAC Name |
[1-(4-bromophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVXBOQZBOJHIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1442304.png)

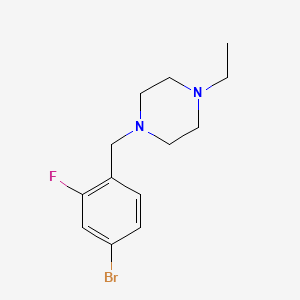
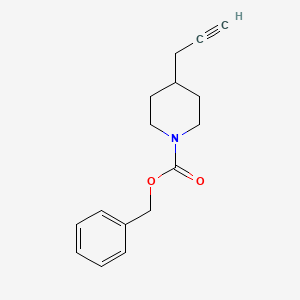
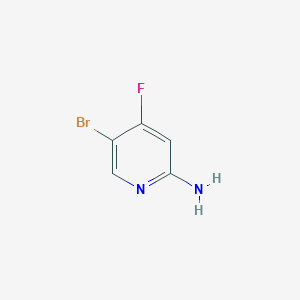

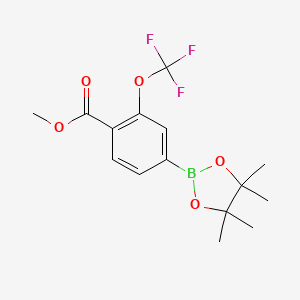
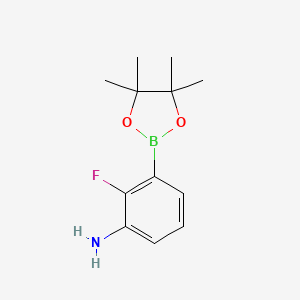
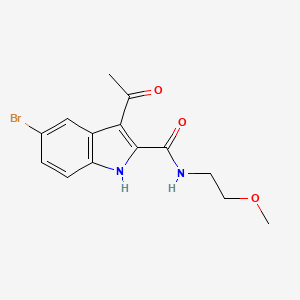

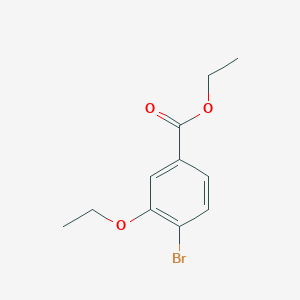
![5,5-Dioctyl-3,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-dibenzo[b,d]silole](/img/structure/B1442325.png)
